molecular formula C9H7ClN4S2 B14592601 4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione CAS No. 61633-67-8

4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione

Cat. No.: B14592601
CAS No.: 61633-67-8
M. Wt: 270.8 g/mol
InChI Key: KOABJAAJNVYBFD-UHFFFAOYSA-N
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Description

4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazine ring substituted with an amino group, a chlorophenyl group, and two thione groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with thiourea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione groups to thiol groups.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(4-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
  • 4-Amino-6-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
  • 4-Amino-6-(4-bromophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione

Uniqueness

4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to other similar compounds

Properties

CAS No.

61633-67-8

Molecular Formula

C9H7ClN4S2

Molecular Weight

270.8 g/mol

IUPAC Name

4-amino-6-(4-chlorophenyl)-2H-1,2,4-triazine-3,5-dithione

InChI

InChI=1S/C9H7ClN4S2/c10-6-3-1-5(2-4-6)7-8(15)14(11)9(16)13-12-7/h1-4H,11H2,(H,13,16)

InChI Key

KOABJAAJNVYBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N(C2=S)N)Cl

Origin of Product

United States

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